molecular formula C16H20N2O B4296761 2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE

2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE

Cat. No.: B4296761
M. Wt: 256.34 g/mol
InChI Key: ZXUFNRCNYYIHLC-GXDHUFHOSA-N
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Description

2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a phenanthridine core, which is a tricyclic aromatic structure, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE typically involves multi-step organic reactions. One possible route could start with the preparation of the phenanthridine core, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be designed to ensure consistency, efficiency, and safety. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The core structure of the compound, known for its aromatic properties.

    Acetamide: A simple amide functional group, commonly found in various organic compounds.

Uniqueness

What sets 2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE apart is the combination of the phenanthridine core with the acetamide group, which may confer unique chemical and biological properties. This combination could result in enhanced stability, reactivity, or specificity in its applications.

Properties

IUPAC Name

(2E)-2-(4a-methyl-1,2,3,4,5,10b-hexahydrophenanthridin-6-ylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-16-9-5-4-8-13(16)11-6-2-3-7-12(11)14(18-16)10-15(17)19/h2-3,6-7,10,13,18H,4-5,8-9H2,1H3,(H2,17,19)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUFNRCNYYIHLC-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C3=CC=CC=C3C(=CC(=O)N)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCCCC1C3=CC=CC=C3/C(=C\C(=O)N)/N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE
Reactant of Route 2
2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE
Reactant of Route 3
2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE
Reactant of Route 4
2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE
Reactant of Route 5
2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE
Reactant of Route 6
2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE

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